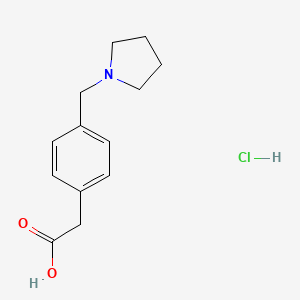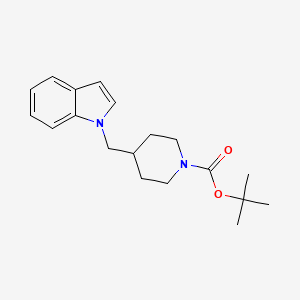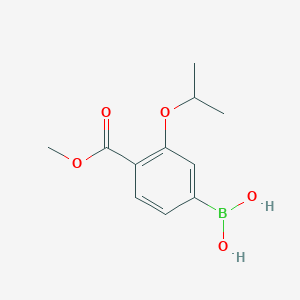
(3-Isopropoxy-4-(methoxycarbonyl)phenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Isopropoxy-4-(methoxycarbonyl)phenyl)boronic acid: is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with isopropoxy and methoxycarbonyl groups. This compound is of interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Isopropoxy-4-(methoxycarbonyl)phenyl)boronic acid typically involves the following steps:
Nucleophilic Substitution: The hydroxyl group on the phenyl ring is replaced by a halogen (chlorine or bromine) through a nucleophilic substitution reaction.
Formation of Boronic Ester: The halogenated intermediate is then reacted with a boron-containing reagent to form a boronic ester.
Hydrolysis: The boronic ester is hydrolyzed under acidic or basic conditions to yield the final boronic acid product.
Industrial Production Methods: Industrial production methods for boronic acids often involve large-scale Suzuki-Miyaura coupling reactions, where the boronic acid is used as a reagent. The process typically includes:
Catalysis: Using palladium catalysts to facilitate the coupling reaction.
Purification: Employing techniques such as crystallization and chromatography to purify the final product.
化学反応の分析
Types of Reactions: (3-Isopropoxy-4-(methoxycarbonyl)phenyl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.
Reduction: The compound can be reduced to form boranes or other reduced boron species.
Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly employed in Suzuki-Miyaura reactions.
Major Products:
Oxidation: Boronic esters and borates.
Reduction: Boranes and borohydrides.
Substitution: Biaryl compounds and other coupled products.
科学的研究の応用
Chemistry:
Cross-Coupling Reactions: Widely used in Suzuki-Miyaura cross-coupling to form carbon-carbon bonds in organic synthesis.
Protective Groups: Employed as protective groups in carbohydrate chemistry.
Biology and Medicine:
Drug Development: Used in the design of boron-containing drugs and drug delivery systems.
Neutron Capture Therapy: Boronic acids are explored as boron carriers for neutron capture therapy in cancer treatment.
Industry:
作用機序
The mechanism of action of (3-Isopropoxy-4-(methoxycarbonyl)phenyl)boronic acid in Suzuki-Miyaura coupling involves:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the halogenated substrate.
Transmetalation: The boronic acid transfers its organic group to the palladium center.
Reductive Elimination: The coupled product is formed, and the palladium catalyst is regenerated.
類似化合物との比較
- (4-Carbomethoxyphenyl)boronic acid
- (4-Methoxyphenyl)boronic acid
- 3-Methoxy-4-(methoxycarbonyl)phenylboronic acid
Uniqueness:
- Substituent Effects: The presence of isopropoxy and methoxycarbonyl groups on the phenyl ring can influence the reactivity and selectivity of the compound in various reactions.
- Functional Group Compatibility: The compound’s functional groups provide versatility in synthetic applications, making it a valuable reagent in organic synthesis .
特性
分子式 |
C11H15BO5 |
|---|---|
分子量 |
238.05 g/mol |
IUPAC名 |
(4-methoxycarbonyl-3-propan-2-yloxyphenyl)boronic acid |
InChI |
InChI=1S/C11H15BO5/c1-7(2)17-10-6-8(12(14)15)4-5-9(10)11(13)16-3/h4-7,14-15H,1-3H3 |
InChIキー |
IBSXASLWDMNWGA-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=C(C=C1)C(=O)OC)OC(C)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



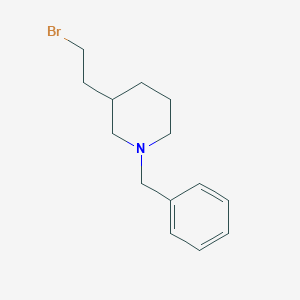
![2-[(4-Methoxyphenyl)acetyl]cyclohexane-1,3-dione](/img/structure/B13979812.png)
![1-[(4-Methoxyphenyl)methyl]-3-methyl-3,4-dihydroquinolin-2(1H)-one](/img/structure/B13979821.png)
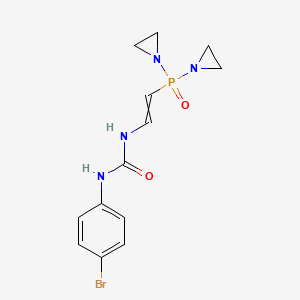
![1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[2-(2-hydroxyethoxy)ethyl]-N-propyloctane-1-sulfonamide](/img/structure/B13979835.png)


![2-Bromo-6-(8-cyclopropyl-6-fluoro-5-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-4-fluorobenzyl acetate](/img/structure/B13979847.png)
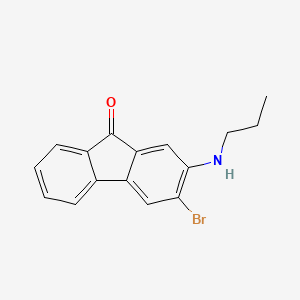

![2-Amino-4-[[(1,1-dimethylethoxy)carbonyl]amino]butanoic acid methyl ester](/img/structure/B13979858.png)
